Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17568848
InChI: InChI=1S/C10H11N5O2/c1-2-17-10(16)8-7-9(12-5-11-8)15(14-13-7)6-3-4-6/h5-6H,2-4H2,1H3
SMILES:
Molecular Formula: C10H11N5O2
Molecular Weight: 233.23 g/mol

Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate

CAS No.:

Cat. No.: VC17568848

Molecular Formula: C10H11N5O2

Molecular Weight: 233.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate -

Specification

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
IUPAC Name ethyl 3-cyclopropyltriazolo[4,5-d]pyrimidine-7-carboxylate
Standard InChI InChI=1S/C10H11N5O2/c1-2-17-10(16)8-7-9(12-5-11-8)15(14-13-7)6-3-4-6/h5-6H,2-4H2,1H3
Standard InChI Key LMFAAQUNYXJMCE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C(=NC=N1)N(N=N2)C3CC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a triazolo[4,5-d]pyrimidine scaffold, where a triazole ring is fused to a pyrimidine moiety. Key substituents include:

  • Cyclopropyl group: Attached to the triazole ring’s nitrogen at the 3-position, introducing steric and electronic effects.

  • Ethyl ester: Located at the pyrimidine’s 7-position, offering a site for hydrolysis or derivatization .

The IUPAC name, ethyl 3-cyclopropyltriazolo[4,5-d]pyrimidine-7-carboxylate, reflects this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H11N5O2\text{C}_{10}\text{H}_{11}\text{N}_{5}\text{O}_{2}
Molecular Weight233.23 g/mol
SMILESCCOC(=O)C1=C2C(=NC=N1)N(N=N2)C3CC3
InChIKeyLMFAAQUNYXJMCE-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, leveraging cyclization strategies. A common approach includes:

  • Cyclization of 1,2,3-triazoles: Reacting substituted triazoles with pyrimidine derivatives under acidic or basic conditions to form the fused ring system.

  • Esterification: Introducing the ethyl ester group via carboxylation followed by ethylation.

Reactivity Profile

The compound’s functional groups govern its chemical behavior:

  • Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Triazole and Pyrimidine Rings: Participate in nucleophilic substitutions and cycloadditions, enabling further functionalization.

ActivityExample CompoundMechanismSource
Anticancer3-(4-Fluorophenyl) derivativeKinase inhibition (e.g., EGFR)
Antimicrobial5-Amino-substituted analogueDNA gyrase interference
Antiplatelet7-Carboxylic acid derivativePDE3A inhibition

Research Findings and Applications

Preclinical Studies

  • Kinase Inhibition: Derivatives with aryl substitutions (e.g., 4-ethoxyphenyl) exhibit nanomolar IC50_{50} values against tyrosine kinases, suggesting antitumor potential .

  • Antimicrobial Screening: Analogues with polar R-groups show MIC values <10 µM against Mycobacterium tuberculosis .

Structural-Activity Relationships (SAR)

  • Cyclopropyl Impact: Enhances metabolic stability compared to linear alkyl groups.

  • Ester vs. Carboxylic Acid: The ethyl ester improves cell permeability, while hydrolysis to the acid enhances target binding.

Future Directions

Therapeutic Development

  • Optimization: Introducing bioisosteric replacements (e.g., tetrazoles) to improve pharmacokinetics.

  • Target Validation: Screening against orphan kinases and epigenetic regulators.

Analytical Challenges

  • Metabolite Profiling: LC-MS studies to identify major metabolites and degradation pathways.

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